molecular formula C14H15NO3 B15301103 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B15301103
M. Wt: 245.27 g/mol
InChI Key: NRGNDGAPJGBDMU-UHFFFAOYSA-N
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Description

3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a benzyl group, a methoxy group, and an azabicyclo heptane core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: This compound has a similar bicyclic structure but differs in the size of the rings.

    3-Azabicyclo[3.2.0]heptane-2,4-dione: Lacks the benzyl and methoxy groups, making it less complex.

    3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane: Similar structure but without the dione functionality.

Uniqueness

3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione stands out due to its unique combination of functional groups and bicyclic structure. This uniqueness makes it a valuable compound for various research applications, offering distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

InChI

InChI=1S/C14H15NO3/c1-18-14-8-7-11(14)12(16)15(13(14)17)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

NRGNDGAPJGBDMU-UHFFFAOYSA-N

Canonical SMILES

COC12CCC1C(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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